N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H20ClN3OS2 and its molecular weight is 441.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . Thiazole derivatives also interact with a variety of biological targets .

Mode of action

The specific mode of action would depend on the exact biological target. For example, some indole derivatives have antiviral, anti-inflammatory, and anticancer activities . Thiazole derivatives have been reported to have antioxidant, analgesic, anti-inflammatory, and antitumor activities .

Biochemical pathways

The affected pathways would depend on the specific biological target and the mode of action. Indole derivatives, for example, can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of action

The molecular and cellular effects would depend on the specific biological target and the mode of action. For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer effects .

生物活性

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound that combines the structural features of indole and thiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

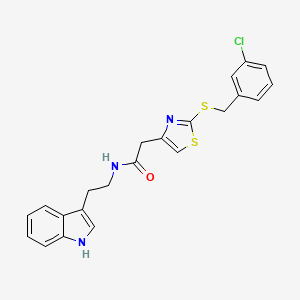

Chemical Structure

The compound can be represented as follows:

This structure incorporates an indole moiety, a thiazole ring, and a chlorobenzyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing both indole and thiazole moieties exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific activities of this compound have been investigated through various in vitro and in vivo studies.

Anticancer Activity

Several studies have highlighted the anticancer properties of similar indole-thiazole compounds. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting Bcl-2 proteins, which are crucial for cell survival.

- Case Study : A study demonstrated that thiazole derivatives with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that this compound could exhibit comparable efficacy .

Antimicrobial Activity

Indole and thiazole derivatives have also been recognized for their antimicrobial properties:

- Mechanism : The thiazole ring enhances the lipophilicity of the compound, allowing better penetration into microbial membranes.

- Research Findings : Compounds with similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Indole moiety | Enhances interaction with biological targets due to π-stacking interactions |

| Thiazole ring | Contributes to cytotoxicity and antimicrobial effects |

| Chlorobenzyl group | Increases lipophilicity and membrane permeability |

Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds:

- Synthesis : Utilizing various synthetic routes to create derivatives of indole-thiazoles has proven effective in optimizing biological activity .

- Biological Evaluation : In vitro assays have shown that modifications to the thiazole ring can significantly enhance anticancer activity, indicating that further research on this compound could yield promising results for therapeutic applications .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide. For instance, derivatives containing thiazole and indole structures have shown significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In one study, thiazole derivatives were synthesized and tested for their antimicrobial efficacy using the turbidimetric method. Compounds demonstrated promising activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating that modifications in their structure could enhance their potency against resistant strains .

Anticancer Properties

The anticancer activity of this compound is another area of significant research interest. The indole and thiazole components are often associated with anticancer properties due to their ability to interact with various cellular pathways.

Case Study: In Vitro Anticancer Activity

A study investigating similar indole-thiazole compounds revealed that several derivatives exhibited cytotoxic effects on cancer cell lines, including breast cancer (MCF7). The mechanism of action was proposed to involve apoptosis induction and cell cycle arrest, which are critical for effective cancer therapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with various biological targets. These studies provide insights into how the compound interacts at the molecular level, which is essential for understanding its therapeutic potential.

Findings from Docking Studies

Docking simulations indicated that the compound could effectively bind to key receptors involved in cancer progression and microbial resistance. The binding energies calculated suggest a strong interaction with target proteins, which could be further explored for drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the indole or thiazole rings can significantly influence biological activity.

Optimization Strategies

Research has shown that modifying the chlorobenzyl group can enhance antimicrobial and anticancer activities while reducing toxicity. This optimization process is vital for developing more effective therapeutic agents .

化学反应分析

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

-

Acidic Hydrolysis : Treatment with concentrated HCl under reflux cleaves the amide bond, forming 2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetic acid and 2-(1H-indol-3-yl)ethylamine .

-

Basic Hydrolysis : NaOH in aqueous ethanol generates the sodium salt of the carboxylic acid, which can be acidified to isolate the free acid .

Key Spectral Changes :

-

IR : Loss of amide C=O (~1680 cm⁻¹) and appearance of carboxylic acid O–H (~2500–3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

-

¹H NMR : Disappearance of the amide NH signal (~8.5 ppm) and downfield shift of the methylene protons adjacent to the carboxylic acid .

Oxidation of the Thioether Linkage

The (3-chlorobenzyl)thio group is susceptible to oxidation:

-

Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide derivative .

-

Sulfone Formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone .

| Reaction | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂, AcOH, 0°C, 2 h | Thiazole-S(O)-CH₂-C₆H₄-Cl | 75–80 | |

| Sulfonation | mCPBA, DCM, RT, 12 h | Thiazole-SO₂-CH₂-C₆H₄-Cl | 85–90 |

Impact on Bioactivity : Sulfoxidation often reduces cytotoxicity, while sulfonation enhances metabolic stability .

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient thiazole core facilitates nucleophilic attacks:

-

Halogenation : Reaction with N-bromosuccinimide (NBS) in DMF substitutes the 5-position of the thiazole with bromine .

-

Arylation : Copper-catalyzed coupling with arylboronic acids under Chan–Lam conditions introduces aryl groups at the 2-position .

Example Reaction :

textThiazole + PhB(OH)₂ → 2-Aryl-thiazole derivative

Conditions : Cu(OAc)₂, pyridine, 80°C, 24 h .

Functionalization of the Indole Ring

Despite steric hindrance from the ethyl chain, the indole NH and C-2 positions remain reactive:

-

N-Alkylation : Treatment with methyl iodide and NaH in DMF generates the N-methylindole derivative .

-

C-2 Bromination : Electrophilic bromination using Br₂ in acetic acid selectively substitutes the C-2 position .

Spectral Confirmation :

-

¹H NMR : For N-methylation, disappearance of the indole NH signal (~11.8 ppm) and new singlet for N–CH₃ (~3.7 ppm) .

Substitution at the 3-Chlorobenzyl Group

The chlorine atom on the benzyl group participates in SNAr reactions:

-

Hydroxide Displacement : Heating with K₂CO₃ in DMSO replaces Cl with –OH .

-

Amination : Reaction with morpholine under Pd catalysis yields the morpholino derivative .

Biological Implications : Substitution at this position modulates lipophilicity and target binding .

Thiazole Ring Functionalization via Condensation

The acetamide’s methylene group adjacent to the thiazole participates in Knoevenagel condensations:

-

Aldehyde Condensation : Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol with piperidine yields α,β-unsaturated ketones .

Product Characterization :

属性

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3OS2/c23-17-5-3-4-15(10-17)13-28-22-26-18(14-29-22)11-21(27)24-9-8-16-12-25-20-7-2-1-6-19(16)20/h1-7,10,12,14,25H,8-9,11,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJGHVGFAYNCLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。